- Development of a Scaleable Synthesis of a 3-Aminopyrazinone Acetamide Thrombin InhibitorOrganic Process Research & Development, 2004, 8(2), 192-200,
Cas no 97509-75-6 (3-fluoropyridine-2-carbonitrile)

97509-75-6 structure
اسم المنتج:3-fluoropyridine-2-carbonitrile
كاس عدد:97509-75-6
وسط:C6H3FN2
ميغاواط:122.09982419014
MDL:MFCD06797501
CID:61900
PubChem ID:7060408
3-fluoropyridine-2-carbonitrile الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 3-Fluoropicolinonitrile
- 3-FLUORO-2-PYRIDINECARBONITRILE
- 3-Fluoropyridine-2-carbonitrile
- 2-CYANO-3-FLUOROPYRIDINE,3-FLUORO-2-PYRIDINECARBONITRILE
- 2-Cyano-3-fluoropyridine
- 2-Hydroxy-4-Methylpyridine
- N-tert-Butyl-alpha-phenylnitrone
- 3-fluoro-2-cyanopyridine
- 2-Pyridinecarbonitrile, 3-fluoro-
- 3-fluoro-pyridine-2-carbonitrile
- 3-Fluoro-2-pyridinenitrile
- fluorocyanopyridine
- PubChem16434
- 2-cyano-3-fluoro-pyridine
- 2-Cyano-3-fluoro pyridine
- 2-Pyridinecarbonitrile,3-fluoro-
- VZFPSCNTFBJZHB-UHFFFAOYSA-N
- 3-fluoranylpyridine-2-carbonitrile
- ABBYPHARMA A
- 3-Fluoro-2-pyridinecarbonitrile (ACI)
- 3-fluoropyridine-2-carbonitrile
-
- MDL: MFCD06797501
- نواة داخلي: 1S/C6H3FN2/c7-5-2-1-3-9-6(5)4-8/h1-3H
- مفتاح Inchi: VZFPSCNTFBJZHB-UHFFFAOYSA-N
- ابتسامات: N#CC1C(F)=CC=CN=1
حساب السمة
- نوعية دقيقة: 122.02800
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 0
- عدد مستقبلات الهيدروجين بوند: 3
- عدد الذرات الثقيلة: 9
- تدوير ملزمة العد: 0
- تعقيدات: 137
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- تهمة السطحية: 0
- tautomeric العد: nothing
- طوبولوجي سطح القطب: 36.7
- إكسلوغ 3: 1
الخصائص التجريبية
- اللون / الشكل: Beige low melting point solid
- نقطة انصهار: 27-32 °C
- نقطة الوميض: Fahrenheit: 219.2 ° f
Celsius: 104 ° c - بسا: 36.68000
- لوغب: 1.09238
- الذوبان: Not determined
3-fluoropyridine-2-carbonitrile أمن المعلومات
-
رمزي:
- حث:dangerous
- إشارة عشوائية:Danger
- وصف الخطر: H301+H311+H331-H315-H319
- تحذير: P261-P264-P270-P271-P280-P301+P310+P330-P302+P352+P312+P361+P364-P304+P340+P311-P305+P351+P338+P337+P313-P403+P233-P405-P501
- رقم نقل البضائع الخطرة:3276
- WGK ألمانيا:3
- رمز الفئة الخطرة: 20/21/22-37/38-41
- تعليمات السلامة: S26-S36/37/39-S23
-
تحديد البضائع الخطرة:
- فئة التعبئة والتغليف:III
- مجموعة التعبئة:III
- مصطلح خطر:R20/21/22; R36/37/38
- مستوى الخطر:6.1
- فترة الضمان:6.1
- ظروف التخزين:Store at room temperature
3-fluoropyridine-2-carbonitrile بيانات الجمارك
- رمز النظام المنسق:2933399090
- بيانات الجمارك:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-fluoropyridine-2-carbonitrile الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Chemenu | CM109239-1000g |
3-fluoropyridine-2-carbonitrile |
97509-75-6 | 98% | 1000g |
$*** | 2023-05-29 | |
eNovation Chemicals LLC | D388756-1g |
2-Cyano-3-fluoropyridine |
97509-75-6 | 97% | 1g |
$155 | 2024-05-24 | |
Enamine | EN300-102907-25.0g |
3-fluoropyridine-2-carbonitrile |
97509-75-6 | 95% | 25.0g |
$94.0 | 2023-07-08 | |
Enamine | EN300-102907-50.0g |
3-fluoropyridine-2-carbonitrile |
97509-75-6 | 95% | 50.0g |
$187.0 | 2023-07-08 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H25767-5g |
2-Cyano-3-fluoropyridine, 97+% |
97509-75-6 | 97+% | 5g |
¥4588.00 | 2023-03-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1062795-500g |
3-Fluoropicolinonitrile |
97509-75-6 | 98% | 500g |
¥4002.00 | 2024-04-23 | |
Enamine | EN300-102907-5.0g |
3-fluoropyridine-2-carbonitrile |
97509-75-6 | 95% | 5.0g |
$43.0 | 2023-07-08 | |
Fluorochem | 045828-5g |
2-Cyano-3-fluoropyridine |
97509-75-6 | 97% | 5g |
£27.00 | 2022-03-01 | |
eNovation Chemicals LLC | D402786-100g |
2-Cyano-3-fluoropyridine |
97509-75-6 | 97% | 100g |
$2500 | 2024-06-05 | |
abcr | AB172915-1 g |
2-Cyano-3-fluoropyridine; . |
97509-75-6 | 1g |
€61.20 | 2022-03-25 |
3-fluoropyridine-2-carbonitrile طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Triethylamine , Trifluoroacetic anhydride Solvents: Tetrahydrofuran ; 40 min, < 25 °C; 10 min, 25 °C
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: Triethylamine Solvents: Acetonitrile ; 6.5 h, reflux
المراجع
- Preparation of azolylmethylaminotetrahydroquinolines and related compounds as chemokine receptor binding agents., World Intellectual Property Organization, , ,
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: Potassium fluoride Solvents: N-Methyl-2-pyrrolidone ; 18 h, reflux
المراجع
- Preparation of 3-(2-pyridyl)-5-phenyl substituted 1,2,4-oxadiazoles, 1,2-oxazoles and 1,2,4-triazoles as metabotropic glutamate receptor antagonists, World Intellectual Property Organization, , ,
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; rt → 5 °C
1.2 Reagents: Trifluoroacetic anhydride Solvents: Tetrahydrofuran ; 30 min, 0 - 5 °C; 2.5 h, 5 - 10 °C
1.3 Reagents: Sodium carbonate Solvents: Water ; 5 - 10 °C
1.2 Reagents: Trifluoroacetic anhydride Solvents: Tetrahydrofuran ; 30 min, 0 - 5 °C; 2.5 h, 5 - 10 °C
1.3 Reagents: Sodium carbonate Solvents: Water ; 5 - 10 °C
المراجع
- Process for the preparation of pyrazinone thrombin inhibitor and its intermediates, United States, , ,
طريقة الإنتاج 5
رد فعل الشرط
1.1 Reagents: Triethylamine Solvents: Acetonitrile ; overnight, rt → reflux; reflux → rt
المراجع
- Preparation of 6-substituted 2,3,4,5-tetrahydro-1H-benzo[d]azepines as 5-HT2c receptor agonists, World Intellectual Property Organization, , ,
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: tert-Butyl peroxide , Potassium iodide Catalysts: Cupric acetate Solvents: Dimethylformamide ; 24 h, 135 °C
المراجع
- Copper-catalyzed cyanation of heterocycle C-H bonds with ethyl(ethoxymethylene)cyanoacetate as a cyanating agent and its mechanismOrganic Chemistry Frontiers, 2018, 5(11), 1848-1853,
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Dimethylformamide , Tetrahydrofuran ; 30 min, 23 °C
1.2 Reagents: Sodium chloride Solvents: Water ; 23 °C
1.2 Reagents: Sodium chloride Solvents: Water ; 23 °C
المراجع
- Tetrabutylammonium salt induced denitration of nitropyridines: synthesis of fluoro-, hydroxy-, and methoxypyridinesOrganic Letters, 2005, 7(4), 577-579,
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: Lithium tert-butoxide , Iodine Catalysts: 1,10-Phenanthroline , Cuprous cyanide Solvents: 1,4-Dioxane ; 12 h, 100 °C
المراجع
- Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen BondsOrganic Letters, 2010, 12(11), 2517-2519,
طريقة الإنتاج 9
رد فعل الشرط
1.1 Reagents: Triethylamine Solvents: Acetonitrile ; overnight, reflux
المراجع
- Preparation of 2-aminopyridine-3-carboxamides as remedies for angiogenesis mediated diseases, United States, , ,
طريقة الإنتاج 10
رد فعل الشرط
1.1 Reagents: Triethylamine Solvents: Acetonitrile ; overnight, reflux
المراجع
- Preparation of substituted arylamine derivatives as antitumor agents, United States, , ,
طريقة الإنتاج 11
رد فعل الشرط
1.1 Reagents: Sodium trifluoromethanesulfonate , (1-Chloroethylidene)azanyl methanesulfonate Solvents: Acetonitrile ; 1 - 8 h, 80 °C; 80 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Dimethylformamide ; 1 h, rt
1.2 Reagents: Sodium carbonate Solvents: Dimethylformamide ; 1 h, rt
المراجع
- A Bifunctional Reagent Designed for the Mild, Nucleophilic Functionalization of PyridinesJournal of the American Chemical Society, 2017, 139(28), 9499-9502,
طريقة الإنتاج 12
رد فعل الشرط
1.1 Solvents: Dichloromethane ; 16 h, reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
المراجع
- Preparation of phenylglycinamide and pyridylglycinamide derivatives useful as anticoagulants, World Intellectual Property Organization, , ,
طريقة الإنتاج 13
رد فعل الشرط
1.1 Reagents: Triethylamine Solvents: Acetonitrile ; overnight, reflux
المراجع
- Preparation of fused succinimides as modulators of nuclear hormone receptor function, United States, , ,
طريقة الإنتاج 14
رد فعل الشرط
1.1 Reagents: Potassium fluoride Solvents: N-Methyl-2-pyrrolidone ; 18 h, reflux
المراجع
- Heteropolycyclic compounds, particularly pyridyl- and phenyl-substituted 1,2,4-oxadiazoles and analogs, and their use as metabotropic glutamate receptor antagonists for inhibiting neuronal damage, United States, , ,
طريقة الإنتاج 15
رد فعل الشرط
1.1 Solvents: Dichloromethane ; rt; 10 h, reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
المراجع
- Pyrrolotriazine aniline compounds useful as kinase inhibitors, particularly p38 kinases, and their preparation, pharmaceutical compositions, and use as antiinflammatory agents, World Intellectual Property Organization, , ,
طريقة الإنتاج 16
رد فعل الشرط
1.1 Reagents: Chlorotrimethylsilane , Triethylamine Solvents: Dimethylformamide ; rt → 80 °C; 48 h, 80 °C; overnight, 80 °C → rt
المراجع
- Preparation of 3-fluoro-2-pyridylmethyl-3-(2,2-difluoro-2-(2-pyridyl)ethylamino)-6-chloropyrazi-2-one-1-acetamide and related compounds, World Intellectual Property Organization, , ,
طريقة الإنتاج 17
رد فعل الشرط
1.1 Reagents: Triethylamine Solvents: Acetonitrile ; overnight, reflux
المراجع
- Preparation of substituted arylamine derivatives, particularly 2-aminonicotinamides, as antitumor agents, United States, , ,
طريقة الإنتاج 18
رد فعل الشرط
1.1 Reagents: Triethylamine Solvents: Acetonitrile ; overnight, reflux
المراجع
- Preparation of amino heteroaryl amides for use in pharmaceutical compositions for the treatment of angiogenesis mediated diseases such as cancer, United States, , ,
3-fluoropyridine-2-carbonitrile Raw materials
- 3-fluoropyridine
- 3-Fluoro-2-Pyridinecarboxamide
- Ethyl Cyano(ethoxymethylene)acetate
- 3-Fluoropyridine 1-Oxide
- 3-nitropyridine-2-carbonitrile
- 3-chloropyridine-2-carbonitrile
- trimethylsilanecarbonitrile
3-fluoropyridine-2-carbonitrile Preparation Products
3-fluoropyridine-2-carbonitrile الوثائق ذات الصلة
-
1. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
-
Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
97509-75-6 (3-fluoropyridine-2-carbonitrile) منتجات ذات صلة
- 298709-29-2(3,5-Difluoropicolinonitrile)
- 327056-62-2(5-Fluoro-2-pyridinecarbonitrile)
- 1247162-10-2(1-(3-iodobenzoyl)pyrrolidin-3-ylmethanamine)
- 1454690-74-4(4,4,4-trifluoro-3,3-dimethylbutan-1-amine hydrochloride)
- 2171960-07-7(2-ethyl-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidomethyl}butanoic acid)
- 2137997-14-7(2,6,7-trimethyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid)
- 1221722-48-0(sodium 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate)
- 668980-81-2(N-(3-tert-Butylisoxazol-5-yl)-2-chloroacetamide)
- 2171464-47-2(1-(6-Aminopyridin-3-yl)azetidine-2-carboxamide)
- 1314769-64-6(1-4-(morpholin-4-yl)phenylcyclobutan-1-amine)
الموردين الموصى بهم
Suzhou Senfeida Chemical Co., Ltd
(CAS:97509-75-6)2-Cyano-3-fluoropyridine

نقاء:99.9%
كمية:200kg
الأسعار ($):استفسار
Amadis Chemical Company Limited
(CAS:97509-75-6)3-fluoropyridine-2-carbonitrile

نقاء:99%
كمية:500g
الأسعار ($):571.0